An In-depth Technical Guide to the Spectroscopic Data of 6-chloro-N-phenylpyridazin-3-amine
An In-depth Technical Guide to the Spectroscopic Data of 6-chloro-N-phenylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-chloro-N-phenylpyridazin-3-amine. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying molecular features that give rise to the observed spectral characteristics. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling confident identification, characterization, and quality control of this important chemical entity.
Introduction to 6-chloro-N-phenylpyridazin-3-amine
6-chloro-N-phenylpyridazin-3-amine, with the molecular formula C₁₀H₈ClN₃ and a molecular weight of 205.64 g/mol , belongs to the pyridazine class of nitrogen-containing heterocyclic compounds[1]. The strategic placement of a chloro substituent and a phenylamino group on the pyridazine ring makes it a versatile scaffold in drug discovery and materials science. Understanding its spectroscopic signature is paramount for its synthesis, purification, and application. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this compound.
Chemical Structure:
Caption: Chemical structure of 6-chloro-N-phenylpyridazin-3-amine.
Synthesis and Sample Preparation
A common and efficient method for the synthesis of 6-chloro-N-phenylpyridazin-3-amine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with aniline. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Caption: General synthesis of 6-chloro-N-phenylpyridazin-3-amine.
Detailed Protocol:
A detailed experimental protocol for a similar reaction, the synthesis of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, involves refluxing the starting materials in ethanol[2]. A general procedure for the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine involves reacting it with ammonia in a suitable solvent at elevated temperatures[3][4]. Based on these precedents, a plausible synthesis of the title compound is as follows:
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Reactant Preparation: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable high-boiling point solvent such as ethanol or isopropanol.
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Addition of Aniline: Add aniline (1 equivalent) to the solution.
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Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-N-phenylpyridazin-3-amine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-chloro-N-phenylpyridazin-3-amine, based on the analysis of its constituent fragments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-chloro-N-phenylpyridazin-3-amine is expected to show signals corresponding to the protons on the pyridazine ring and the phenyl group, as well as the amine proton.
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Pyridazine Ring Protons: The pyridazine ring has two aromatic protons. Based on the data for 6-chloropyridazin-3-amine, these protons appear as doublets in the aromatic region of the spectrum[5]. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring will deshield these protons, causing them to resonate at a relatively high chemical shift.
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Phenyl Group Protons: The five protons of the phenyl group will also appear in the aromatic region. The ortho, meta, and para protons will likely have distinct chemical shifts due to the electronic influence of the amino group.
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Amine Proton: The amine proton (N-H) will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridazine H-4/H-5 | 7.0 - 7.5 | Doublet |
| Phenyl H (ortho, meta, para) | 6.8 - 7.8 | Multiplet |
| Amine NH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
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Pyridazine Ring Carbons: The four carbon atoms of the pyridazine ring will have distinct chemical shifts. The carbon atom attached to the chlorine (C-6) is expected to be significantly deshielded. The carbon atom attached to the amino group (C-3) will also be influenced by the nitrogen atom.
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Phenyl Group Carbons: The six carbon atoms of the phenyl ring will show distinct signals. The ipso-carbon (attached to the nitrogen) will be shifted downfield, while the ortho and para carbons may be shielded due to the electron-donating effect of the amino group.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridazine C-3 | 155 - 165 |
| Pyridazine C-4 | 115 - 125 |
| Pyridazine C-5 | 125 - 135 |
| Pyridazine C-6 | 140 - 150 |
| Phenyl C-ipso | 140 - 150 |
| Phenyl C-ortho, C-meta, C-para | 115 - 130 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Fragmentation Pattern
The mass spectrum of 6-chloro-N-phenylpyridazin-3-amine is expected to show a molecular ion peak [M]⁺ at m/z 205 and an [M+2]⁺ peak at m/z 207 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Key fragmentation pathways may include:
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Loss of a chlorine radical to give a fragment at m/z 170.
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Cleavage of the C-N bond between the pyridazine ring and the phenylamino group.
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Fragmentation of the pyridazine or phenyl rings.
Mass Spectrometry Data
| Ion | m/z | Relative Abundance |
| [M]⁺ | 205 | Moderate |
| [M+2]⁺ | 207 | ~1/3 of [M]⁺ |
| [M-Cl]⁺ | 170 | Variable |
| [C₆H₅NH]⁺ | 92 | Variable |
| [C₄H₂ClN₂]⁺ | 113 | Variable |
Fragmentation Workflow:
Caption: Predicted mass spectrometry fragmentation of 6-chloro-N-phenylpyridazin-3-amine.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions
The IR spectrum of 6-chloro-N-phenylpyridazin-3-amine is expected to show characteristic absorption bands for the N-H bond, C-N bonds, C=C and C=N bonds of the aromatic rings, and the C-Cl bond.
Infrared Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1400 - 1600 | Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 6-chloro-N-phenylpyridazin-3-amine. By understanding the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, researchers can confidently identify and characterize this compound. The provided synthesis protocol offers a practical starting point for its preparation. This guide serves as a foundational resource for scientists and professionals working with this versatile heterocyclic compound.
References
[5] PubChem. 6-Amino-3-chloropyridazine. [Link] (accessed Jan 25, 2026).
[6] SpectraBase. 3-Amino-6-chloro-pyridazine. [Link] (accessed Jan 25, 2026).
[2] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules2022 , 27(19), 6529. [Link] (accessed Jan 25, 2026).
[3] Google Patents. Synthesis method of 3-amino-6-chloropyridazine. CN104844523A. (accessed Jan 25, 2026).
[4] Google Patents. Process for producing 3-amino-6-chloropyridazine. WO2007026623A1. (accessed Jan 25, 2026).
[1] Lead Sciences. 6-Chloro-N-phenylpyridazin-3-amine. [Link] (accessed Jan 25, 2026).
Sources
- 1. 6-Chloro-N-phenylpyridazin-3-amine - Lead Sciences [lead-sciences.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. mdpi.com [mdpi.com]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem [pubchem.ncbi.nlm.nih.gov]
